molecular formula C29H29ClN6O2 B2844224 8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione CAS No. 924774-90-3

8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione

Cat. No. B2844224
CAS RN: 924774-90-3
M. Wt: 529.04
InChI Key: MNWQJAWQGLJCOU-UHFFFAOYSA-N
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Description

8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione is a useful research compound. Its molecular formula is C29H29ClN6O2 and its molecular weight is 529.04. The purity is usually 95%.
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Scientific Research Applications

Dieckmann Cyclization Route

Research has shown that piperazine-2,5-diones, closely related to the compound , can be formed through Dieckmann cyclization. This process involves the cyclization of specific substructures, potentially relevant to synthesizing analogs of the compound for various scientific applications (Aboussafy & Clive, 2012).

Luminescent Properties and Photo-induced Electron Transfer

Studies on naphthalimides with piperazine substituent, similar to the structural components of the compound, have revealed insights into their luminescent properties and the mechanism of photo-induced electron transfer (PET). This research suggests potential applications in fluorescence-based sensors or probes (Gan et al., 2003).

Molecular Motions and Shielding Effects

Investigations into piperazine-2,5-diones have also looked into the effects of ring current shielding and molecular motions, which are essential for understanding the compound's chemical behavior and potential interactions in biological systems (Frigerio, Rae, & Wong, 1982).

Fluorescent Ligands for Receptors

The synthesis and characterization of fluorescent ligands with 1-arylpiperazine structure, akin to the core structure of the compound, have shown high affinity for human 5-HT1A receptors. This suggests potential for developing receptor-targeted imaging agents or therapeutics (Lacivita et al., 2009).

Antioxidant and Anti-inflammatory Properties

Novel derivatives, including those with piperazine-2,6-dione structures, have been investigated for their potent inhibitory effects on lipid peroxidation, indicating potential antioxidant and anti-inflammatory applications (Braughler et al., 1987).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione with 4-(5-chloro-2-methylphenyl)piperazine and formaldehyde in the presence of a catalyst to form the desired product.", "Starting Materials": [ "7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione", "4-(5-chloro-2-methylphenyl)piperazine", "Formaldehyde", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione and 4-(5-chloro-2-methylphenyl)piperazine in a suitable solvent.", "Step 2: Add formaldehyde to the reaction mixture and stir for a specific time period.", "Step 3: Add a catalyst to the reaction mixture and stir for a specific time period.", "Step 4: Isolate the product by filtration or any other suitable method.", "Step 5: Purify the product by recrystallization or any other suitable method." ] }

CAS RN

924774-90-3

Product Name

8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione

Molecular Formula

C29H29ClN6O2

Molecular Weight

529.04

IUPAC Name

8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C29H29ClN6O2/c1-19-10-11-22(30)16-24(19)35-14-12-34(13-15-35)18-25-31-27-26(28(37)32-29(38)33(27)2)36(25)17-21-8-5-7-20-6-3-4-9-23(20)21/h3-11,16H,12-15,17-18H2,1-2H3,(H,32,37,38)

InChI Key

MNWQJAWQGLJCOU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC3=NC4=C(N3CC5=CC=CC6=CC=CC=C65)C(=O)NC(=O)N4C

solubility

not available

Origin of Product

United States

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